molecular formula C15H15NO4S B258402 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide

Cat. No. B258402
M. Wt: 305.4 g/mol
InChI Key: DVZIFZCRHHMODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide, also known as DBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBS is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide involves its binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition results in a decrease in the production of bicarbonate ions, which are important for regulating acid-base balance in the body.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, reduction in the production of bicarbonate ions, and potential therapeutic effects in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide is its potential toxicity, as it has been shown to exhibit cytotoxic effects in certain cell lines.

Future Directions

There are numerous potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide, including further studies on its potential therapeutic applications, as well as investigations into its mechanism of action and potential toxicity. Additionally, future research could focus on the development of new derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis method for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide has been used in numerous scientific research applications, including as a tool for studying the role of sulfonamides in enzyme inhibition and as a potential therapeutic agent for various diseases. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in regulating acid-base balance in the body. This inhibition has potential applications in the treatment of conditions such as glaucoma and epilepsy.

properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H15NO4S/c1-11-3-2-4-13(9-11)21(17,18)16-12-5-6-14-15(10-12)20-8-7-19-14/h2-6,9-10,16H,7-8H2,1H3

InChI Key

DVZIFZCRHHMODV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3

solubility

28.7 [ug/mL]

Origin of Product

United States

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